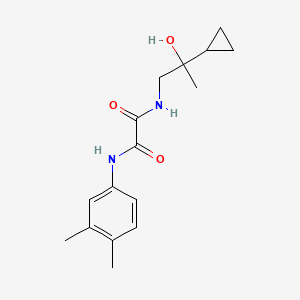

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-10-4-7-13(8-11(10)2)18-15(20)14(19)17-9-16(3,21)12-5-6-12/h4,7-8,12,21H,5-6,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPKYNNXPUOTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl and dimethylphenyl intermediates, followed by their coupling under specific reaction conditions to form the oxalamide structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis as a building block for more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or catalytic outcomes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound enhances metabolic stability compared to linear alkyl chains (e.g., hydroxypropyl) but may reduce solubility .

- Safety Profiles: Analogues with aromatic substituents (e.g., 3,4-dimethylphenyl) exhibit NOEL values between 8–100 mg/kg bw/day, suggesting similar safety margins for the target compound .

Metabolic and Toxicological Comparisons

- Metabolism: Oxalamides generally undergo hydrolysis to glyoxylic acid derivatives and oxidative modifications on aromatic/alkyl chains .

- Toxicity : Compounds with bulkier substituents (e.g., adamantane) show lower acute toxicity due to reduced membrane permeability, while smaller analogs (e.g., hydroxypropyl) may exhibit faster clearance .

Research Findings and Data Gaps

Future Research Directions

- In Vivo Toxicity Studies: Required to confirm NOEL and ADME (absorption, distribution, metabolism, excretion) profiles.

- Structure-Activity Relationships (SAR) : Systematic studies comparing cyclopropyl vs. adamantyl substituents could optimize bioactivity and safety.

Q & A

Q. What are the established synthetic routes for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For oxalamides, carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) are used to form amide bonds between cyclopropyl-hydroxypropyl and dimethylphenyl amine precursors. Reaction optimization includes controlling temperature (0–25°C), solvent selection (DMF or THF), and purification via flash chromatography or recrystallization . Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton shifts at δ 4.8–5.2 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 403.2) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and hydroxypropyl groups .

Q. How is preliminary biological activity screening conducted for this compound?

Standard in vitro assays include:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., sEH inhibition at 10 µM) .

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) influence bioactivity in SAR studies?

- Halogenation : Fluorine at the 3-position of the phenyl ring increases metabolic stability (t > 4 hrs in microsomes) but reduces solubility .

- Side-Chain Effects : Replacing cyclopropyl with adamantyl enhances hydrophobic interactions with protein pockets (e.g., 10-fold higher binding affinity to CYP4F11) . Comparative tables in analogous compounds show methoxy groups improve neuroprotective activity (EC = 0.8 µM vs. 2.5 µM for unsubstituted analogs) .

Q. What methodologies are used to elucidate the compound’s mechanism of action in target validation?

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (K < 100 nM for kinase targets) .

- CRISPR Knockout : Gene-edited cell lines (e.g., KO of CYP450 isoforms) confirm target-specific cytotoxicity .

- Metabolomics : LC-MS/MS identifies downstream metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies include:

- Dose-Response Repetition : Triplicate experiments with standardized protocols (e.g., 72-hr incubation for cytotoxicity) .

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT results .

Q. What strategies improve solubility without compromising activity?

- Co-Solvent Systems : 10% PEG-400 in PBS increases solubility to 50 µg/mL .

- Prodrug Design : Phosphate esterification of the hydroxyl group enhances aqueous solubility (2.5 mg/mL) while maintaining intracellular activation .

Q. Which combinatorial approaches enhance therapeutic efficacy in in vivo models?

- Synergy Studies : Checkerboard assays with cisplatin show additive effects (CI = 0.9 in ovarian cancer models) .

- Nanoparticle Formulations : PLGA encapsulation improves bioavailability (AUC 2.3× higher than free drug) .

Q. What analytical methods identify degradation pathways under stressed conditions?

- Forced Degradation : Exposure to heat (40°C), light (1.2 million lux-hr), and pH extremes (1–13) followed by LC-MS/MS detects hydrolysis (amide bond cleavage) and oxidation (cyclopropane ring opening) .

- Stability-Indicating Assays : UPLC-PDA at 254 nm quantifies degradation products (<5% over 6 months at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.